ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur . The specific synthetic route and reaction conditions for this compound would require detailed experimental procedures, which are often optimized for yield and purity.
Chemical Reactions Analysis
ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound shares similar structural features but differs in its specific functional groups and biological activities.
Indole derivatives: While not thiophene-based, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
The uniqueness of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClF2NO3S |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H14ClF2NO3S/c1-2-24-17(23)14-8-4-3-5-13(8)25-16(14)21-15(22)9-6-11(19)12(20)7-10(9)18/h6-7H,2-5H2,1H3,(H,21,22) |
InChI Key |
LJAQWOKWOWQBNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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